2-(1,4-Diazepan-1-yl)benzo[d]oxazole chemical properties
2-(1,4-Diazepan-1-yl)benzo[d]oxazole chemical properties
Technical Monograph: Physicochemical and Synthetic Profile of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole
Executive Summary
2-(1,4-Diazepan-1-yl)benzo[d]oxazole (CAS: Generic scaffold, specific derivatives vary) is a bicyclic heterocyclic compound fusing a benzoxazole moiety with a 1,4-diazepane (homopiperazine) ring. In modern medicinal chemistry, this structure serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1][2]
It is most chemically significant as a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs), such as Suvorexant , and as a pharmacophore in Histamine H3/H4 receptor antagonists. The molecule features a rigid, lipophilic benzoxazole core coupled to a flexible, polar diazepane ring, offering a unique balance of conformational restriction and secondary amine reactivity for Structure-Activity Relationship (SAR) exploration.
Physicochemical Profile
The molecule combines an electron-deficient aromatic system (benzoxazole) with a cyclic aliphatic amine. This creates a "push-pull" electronic system where the N1-nitrogen of the diazepane donates electron density into the benzoxazole ring, modulating the reactivity of the distal secondary amine (N4).
Table 1: Core Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₁₂H₁₅N₃O | Core scaffold composition.[3][4] |
| Molecular Weight | 217.27 g/mol | Fragment-like; ideal for growing into drug-like space. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Conjugate Acid) | ~9.5 (N4-amine) | The distal amine is basic and protonated at physiological pH. |
| H-Bond Donors | 1 (Secondary Amine) | Critical handle for derivatization or receptor binding. |
| H-Bond Acceptors | 3 (N, O atoms) | Interacts with backbone amides in protein binding pockets. |
| Topological Polar Surface Area | ~45 Ų | Well within the range for CNS penetration (<90 Ų). |
Synthetic Methodology
The synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole typically relies on Nucleophilic Aromatic Substitution (
Primary Route: Displacement
This method is preferred for its scalability and high yield. It involves the reaction of 2-chlorobenzoxazole with an excess of 1,4-diazepane.
-
Reagents: 2-Chlorobenzoxazole, 1,4-Diazepane (3–5 equivalents to prevent bis-substitution).
-
Solvent: Acetonitrile (MeCN), DMF, or Toluene.
-
Base: Potassium Carbonate (
) or Triethylamine ( ). -
Conditions: Reflux (80–110°C) for 4–12 hours.
Mechanism
-
Addition: The nucleophilic N1 of diazepane attacks the electrophilic C2 of the benzoxazole.
-
Intermediate: Formation of a Meisenheimer-like tetrahedral intermediate.
-
Elimination: Chloride ion is expelled, restoring aromaticity.
Visual Synthesis Workflow
The following diagram illustrates the synthesis and potential side-reaction control (bis-substitution).
Caption: Figure 1.
Reactivity & Derivatization (SAR Logic)
The core value of this molecule lies in the secondary amine (N4) of the diazepane ring. It acts as a versatile handle for diversifying the scaffold to modulate biological activity (e.g., improving metabolic stability or target affinity).
Key Derivatization Strategies:
-
Reductive Amination: Reaction with aldehydes/ketones to add lipophilic tails (common in H3 antagonists).
-
Sulfonylation: Reaction with sulfonyl chlorides (crucial for Orexin antagonist synthesis).
-
Urea Formation: Reaction with isocyanates to create rigid linkers.
Caption: Figure 2. Divergent synthesis strategies utilizing the N4-amine handle for medicinal chemistry optimization.
Experimental Protocol: Synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole
Objective: To synthesize the title compound via nucleophilic aromatic substitution on a gram scale.
Materials:
-
2-Chlorobenzoxazole (1.0 eq, 10 mmol)
-
1,4-Diazepane (Homopiperazine) (3.0 eq, 30 mmol)
-
Potassium Carbonate (
) (2.0 eq, 20 mmol) -
Acetonitrile (MeCN) (anhydrous, 50 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,4-diazepane (3.0 g) in 30 mL of MeCN.
-
Addition: Add
(2.76 g) to the solution. -
Initiation: Dropwise add a solution of 2-chlorobenzoxazole (1.53 g) in 20 mL MeCN over 15 minutes at room temperature. Note: Slow addition prevents localized high concentrations of electrophile, reducing dimer formation.
-
Reaction: Heat the mixture to reflux (82°C) and stir for 6 hours. Monitor via TLC (System: 10% MeOH in DCM). The starting material (
) should disappear, and a lower spot ( , amine product) should appear. -
Workup:
-
Cool to room temperature.[2]
-
Filter off inorganic salts (
) and wash the pad with MeCN. -
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification: Dissolve the residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess 1,4-diazepane. Dry the organic layer over
, filter, and concentrate. -
Yield: The product typically solidifies upon standing or trituration with diethyl ether. Expected yield: 85–92%.
Validation:
-
1H NMR (CDCl3): Look for benzoxazole aromatic protons (7.0–7.5 ppm) and diazepane multiplets (1.9 ppm, 2.8 ppm, 3.6 ppm).
-
MS (ESI):
.
References
-
PubChem. (2025).[5] 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Yoshida, M., et al. (2025).[2] Synthesis of Substituted 1,4-Benzodiazepines. PMC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Suvorexant Impurity). Retrieved from [Link]
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | 1035840-25-5 | Benchchem [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
